(S)-Desfluoro Citalopram-d6 Oxalate
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Overview
Description
(S)-Desfluoro Citalopram-d6 Oxalate is a deuterium-labeled derivative of Citalopram, a selective serotonin reuptake inhibitor (SSRI). This compound is primarily used in scientific research to study neurotransmitter systems and develop new antidepressant drugs . The deuterium labeling allows for precise tracking and quantification during pharmacokinetic and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Desfluoro Citalopram-d6 Oxalate involves the incorporation of deuterium atoms into the Citalopram molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the integrity of the deuterium labeling and the overall chemical structure .
Chemical Reactions Analysis
Types of Reactions
(S)-Desfluoro Citalopram-d6 Oxalate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
(S)-Desfluoro Citalopram-d6 Oxalate is widely used in scientific research for various applications, including:
Chemistry: Studying the pharmacokinetics and metabolism of Citalopram and its derivatives.
Biology: Investigating the role of serotonin in neurotransmission and its effects on behavior and mood.
Medicine: Developing new antidepressant drugs and understanding their mechanisms of action.
Industry: Producing high-quality reference standards for analytical and quality control purposes
Mechanism of Action
The mechanism of action of (S)-Desfluoro Citalopram-d6 Oxalate is similar to that of Citalopram. It functions as a selective serotonin reuptake inhibitor (SSRI), which means it inhibits the reuptake of serotonin (5-HT) into the presynaptic neuron. This increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The molecular targets include the serotonin transporter (SERT), and the pathways involved are primarily related to serotonergic signaling .
Comparison with Similar Compounds
Similar Compounds
Citalopram: The parent compound, a racemic mixture of ®- and (S)-enantiomers.
Escitalopram: The S-enantiomer of Citalopram, known for its higher potency and selectivity.
Citalopram-d4 Hydrobromide: Another deuterium-labeled derivative used for similar research purposes
Uniqueness
(S)-Desfluoro Citalopram-d6 Oxalate is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in pharmacokinetic and metabolic studies. This makes it a valuable tool in the development of new antidepressant drugs and the study of neurotransmitter systems .
Properties
CAS No. |
1346617-15-9 |
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Molecular Formula |
C₂₂H₁₈D₆N₂O₅ |
Molecular Weight |
402.47 |
Synonyms |
(1S)-1-[3-(Dimethyl-d6-amino)propyl]-1,3-dihydro-1-phenyl-5-isobenzofurancarbonitrile Ethanedioate; |
Origin of Product |
United States |
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